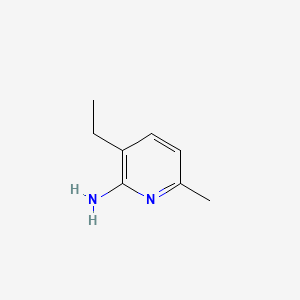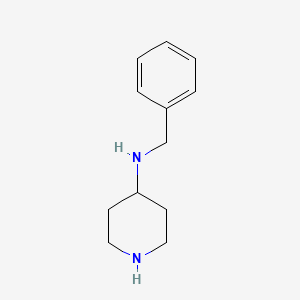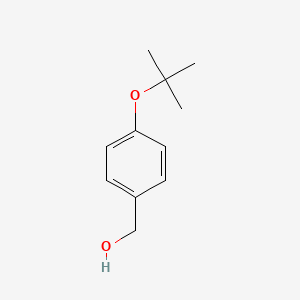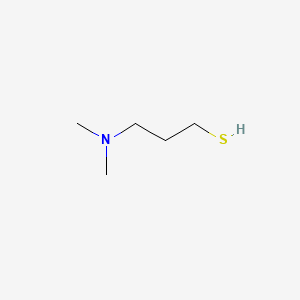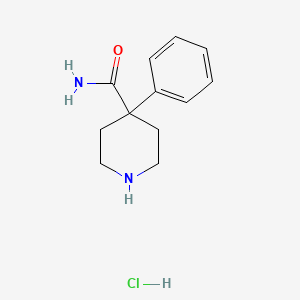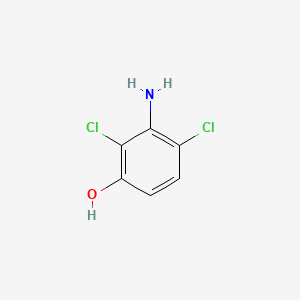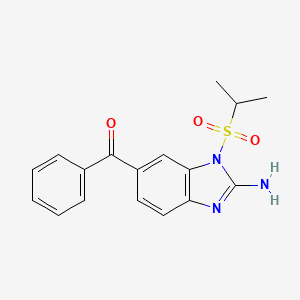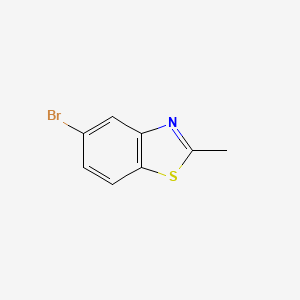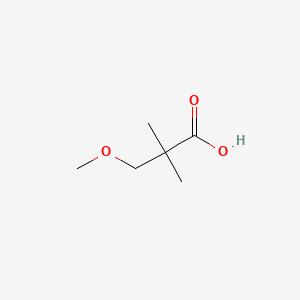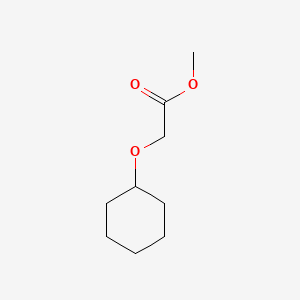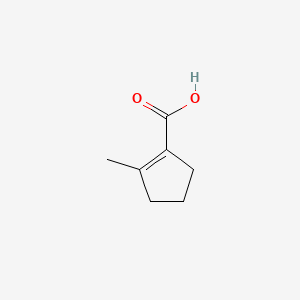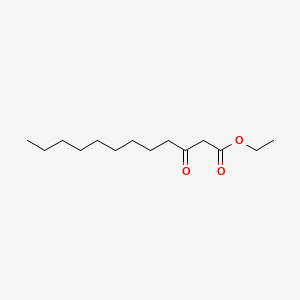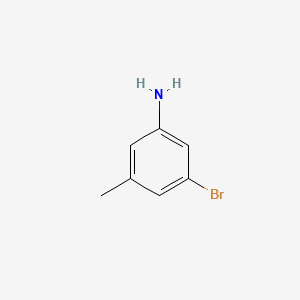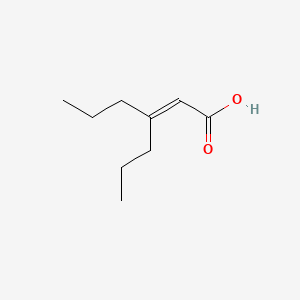
3-Propylhex-2-enoic acid
Vue d'ensemble
Description
3-Propylhex-2-enoic acid is a compound that falls within the category of substituted prop-2-enoic acids. These compounds are characterized by a double bond in the 2-position and a substituent in the 3-position of the propenoic acid structure. The specific substituents and their arrangements can significantly influence the chemical and physical properties of these acids, as well as their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 3,3-disubstituted prop-2-enoic acids, which are closely related to 3-propylhex-2-enoic acid, can be achieved through palladium-catalyzed cross-coupling reactions. This method involves the use of 3-substituted 3-iodobut-2-enoic acids and various organometallic reagents, with dichlorobis(acetonitrile)palladium(II) as a catalyst and DMF as a solvent, to selectively prepare the desired products under mild experimental conditions . Another approach for synthesizing (E)-3-acylprop-2-enoic acids involves the acid-catalyzed isomerization of corresponding 3-acylprop-2-ynal acetals, providing a rapid and general access to these compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-propylhex-2-enoic acid has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid is stabilized by intramolecular N-H···O and O-H···O hydrogen bonds, as well as intermolecular C-H···O and C-H···π interactions . Similarly, the structure of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride is analyzed for its conformational behavior and stability, with insights provided by HOMO and LUMO analysis and NBO analysis .
Chemical Reactions Analysis
The chemical reactivity of substituted prop-2-enoic acids can be influenced by the presence of different functional groups and substituents. For example, the (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives exhibit different reactivities, with the (E) isomers being obtained through isomerization of the (Z) isomers by heating under reflux in acetic acid . The presence of substituents such as the trifluoromethyl group in (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid also affects the molecule's conformation and the formation of hydrogen-bonded dimers .
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted prop-2-enoic acids are diverse and can be tailored for specific applications. For instance, the nonlinear optical (NLO) activity of certain derivatives has been confirmed through experimental and theoretical studies, indicating their potential use in optical materials . The vibrational spectra and hyperpolarizability of these compounds are also of interest, with some showing significant NLO properties compared to standard materials like urea . Additionally, the synthesis and biological activity of various isomers have been explored, with some showing significant anti-inflammatory activity .
Applications De Recherche Scientifique
Metabolic Synthesis in Anti-inflammatory Drugs
Research has shown that 3-Propylhex-2-enoic acid derivatives, such as hex-5-enoic acids, can be metabolically produced via beta-oxidation and used in the synthesis of anti-inflammatory drugs. A study by Gillard and Belanger (1987) highlights the potential for sustained analgesia with lower circulating plasma levels of free drugs in vivo using 6-hex-5-enoic acid derivatives of indomethacin (Gillard & Belanger, 1987).
Interference with Regulatory Pathways
Valproic acid, chemically related to 3-Propylhex-2-enoic acid, shows significant effects on various regulatory mechanisms. Kostrouchová et al. (2007) discussed its impact on cell growth, differentiation, apoptosis, and immunogenicity of cancer cells and tumors. The study reveals valproic acid's potential as an anticancer drug and a molecular tool for understanding and targeting regulatory pathways in cancer cells (Kostrouchová, Kostrouch, & Kostrouchová, 2007).
Palladium-Catalysed Cross-Coupling in Chemical Synthesis
Abarbri et al. (2002) demonstrated the use of 3-Propylhex-2-enoic acid derivatives in chemical synthesis. Specifically, the palladium-catalysed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with various organometallic reagents allows for the selective preparation of 3,3-disubstituted prop-2-enoic acids (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
Structural Investigation in Crystallography
Venkatesan et al. (2016) conducted a structural investigation of a compound related to 3-Propylhex-2-enoic acid, using X-ray crystallography, spectroscopy, and quantum chemical calculations. This research underscores the importance of such compounds in understanding molecular structures and interactions (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-propylhex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-8(6-4-2)7-9(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCKTTNJLDJGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207856 | |
| Record name | 2-Hexenoic acid, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylhex-2-enoic acid | |
CAS RN |
59117-27-0 | |
| Record name | 2-Hexenoic acid, 3-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059117270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenoic acid, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



